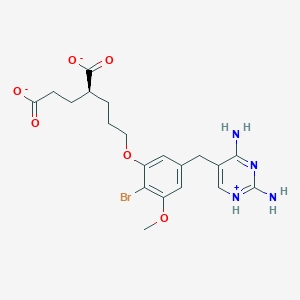

![molecular formula C22H24N2O4S B10760441 [(2S)-2-Sulfanyl-3-phenylpropanoyl]-gly-(5-phenylproline)](/img/structure/B10760441.png)

[(2S)-2-Sulfanyl-3-phenylpropanoyl]-gly-(5-phenylproline)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de RB106 implique le couplage de deux alpha-aminoacides par une formation de liaison peptidique. La réaction nécessite généralement l'utilisation de réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) en présence d'une base comme la N-méthylmorpholine (NMM) ou la triéthylamine (TEA). La réaction est effectuée dans un solvant organique tel que le dichlorométhane (DCM) ou le diméthylformamide (DMF) sous atmosphère inerte .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour RB106 ne soient pas bien documentées, l'approche générale impliquerait des techniques de synthèse peptidique à grande échelle. Ces méthodes comprennent la synthèse peptidique en phase solide (SPPS) et la synthèse peptidique en phase solution. La SPPS est particulièrement avantageuse pour la production de peptides à haute pureté et à haut rendement .

Analyse Des Réactions Chimiques

Types de réactions

RB106 peut subir diverses réactions chimiques, notamment :

Oxydation : RB106 peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4).

Réduction : La réduction de RB106 peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : RB106 peut participer à des réactions de substitution nucléophile avec des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène en solution aqueuse ou permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans le tétrahydrofurane (THF).

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base comme la pyridine ou la triéthylamine.

Principaux produits

Oxydation : Formation de dérivés oxydés tels que des sulfoxydes ou des sulfones.

Réduction : Formation de dérivés réduits tels que des alcools ou des amines.

Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.

Applications de la recherche scientifique

Mécanisme d'action

RB106 exerce ses effets en inhibant l'activité de la thermolysine, une enzyme impliquée dans la dégradation des protéines. Le composé se lie au site actif de l'enzyme, l'empêchant de catalyser l'hydrolyse des liaisons peptidiques. Cette inhibition peut conduire à l'accumulation de peptides et de protéines spécifiques, ce qui peut avoir des implications thérapeutiques .

Applications De Recherche Scientifique

Mécanisme D'action

RB106 exerts its effects by inhibiting the activity of thermolysin, an enzyme involved in the degradation of proteins. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition can lead to the accumulation of specific peptides and proteins, which may have therapeutic implications .

Comparaison Avec Des Composés Similaires

RB106 est unique dans sa structure et son mécanisme d'action par rapport aux autres dipeptides. Les composés similaires comprennent :

- N-acyl-L-alpha-aminoacides

- Proline et dérivés

- Amides d'alpha aminoacides

- Phénylpyrrolidines

- N-acylpyrrolidines

- Acides pyrrolidine carboxyliques

Ces composés partagent des similitudes structurales avec RB106 mais diffèrent dans leurs propriétés chimiques spécifiques et leurs activités biologiques. La combinaison unique de RB106 d'une structure dipeptidique et de sa capacité à inhiber la thermolysine le distingue de ces composés apparentés .

Propriétés

Formule moléculaire |

C22H24N2O4S |

|---|---|

Poids moléculaire |

412.5 g/mol |

Nom IUPAC |

(2S,5R)-5-phenyl-1-[2-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C22H24N2O4S/c25-20(14-23-21(26)19(29)13-15-7-3-1-4-8-15)24-17(11-12-18(24)22(27)28)16-9-5-2-6-10-16/h1-10,17-19,29H,11-14H2,(H,23,26)(H,27,28)/t17-,18+,19+/m1/s1 |

Clé InChI |

ZWDQTNWLXALTOV-QYZOEREBSA-N |

SMILES isomérique |

C1C[C@H](N([C@H]1C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CC3=CC=CC=C3)S)C(=O)O |

SMILES canonique |

C1CC(N(C1C2=CC=CC=C2)C(=O)CNC(=O)C(CC3=CC=CC=C3)S)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1,1-Dioxo-1H-benzo[D]isothiazol-3-yloxymethyl)-2-(oxalyl-amino)-4,7-dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid](/img/structure/B10760359.png)

![2-hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B10760365.png)

![N-Glycine-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10760377.png)

![4-{2,6,8-Trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}butyl dihydrogen phosphate](/img/structure/B10760401.png)

![4-Hydroxy-3-[2-oxo-3-(thieno[3,2-B]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10760415.png)

![2-[5-Methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide](/img/structure/B10760429.png)

![[2(R,S)-2-Sulfanylheptanoyl]-phe-ala](/img/structure/B10760455.png)

![7,8-Dihydroxy-1-methoxy-3-methyl-10-oxo-4,10-dihydro-1H,3H-pyrano[4,3-B]chromene-9-carboxylic acid](/img/structure/B10760461.png)